2-Amino-4-(benzyloxy)butanoic acid hydrochloride is a chemical compound characterized by its unique structure, which includes an amino group, a benzyloxy group, and a butanoic acid moiety. Its molecular formula is with a molecular weight of approximately 245.7 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the modulation of various biochemical pathways.
The reactivity of 2-Amino-4-(benzyloxy)butanoic acid hydrochloride can be attributed to its functional groups. The amino group can participate in nucleophilic substitutions, while the benzyloxy group may undergo hydrolysis or substitution reactions under specific conditions. The hydrochloride form enhances solubility in water, facilitating various
Research indicates that 2-Amino-4-(benzyloxy)butanoic acid hydrochloride exhibits significant biological activity, particularly in modulating enzyme functions and interacting with specific receptors. Its mechanism of action involves forming hydrogen bonds through the amino group and engaging in hydrophobic interactions via the benzyloxy group, which can influence enzyme activity and receptor signaling pathways. This compound has been studied for its potential therapeutic effects in various biochemical pathways, including those related to cancer metabolism and neurotransmitter regulation .
The synthesis of 2-Amino-4-(benzyloxy)butanoic acid hydrochloride typically involves multi-step synthetic routes. One common method includes:
These methods may vary based on specific laboratory conditions and desired purity levels.
2-Amino-4-(benzyloxy)butanoic acid hydrochloride has several applications:
Studies have shown that 2-Amino-4-(benzyloxy)butanoic acid hydrochloride interacts with various molecular targets, influencing their activity. For instance, it has been identified as an inhibitor of ASCT2 (SLC1A5), a transporter implicated in glutamine metabolism in cancer cells . These interactions suggest that the compound could play a role in therapeutic strategies aimed at regulating nutrient uptake in tumors.
Several compounds share structural similarities with 2-Amino-4-(benzyloxy)butanoic acid hydrochloride. These include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (R)-3-Amino-4-phenylbutanoic acid | 131270-08-1 | Contains a phenyl group instead of benzyloxy |
| (2S,3R)-2-Amino-3-benzyloxy-butanoic acid | 60856-51-1 | Has a different stereochemistry |
| (R)-2-Amino-4-(tert-butoxycarbonyl)amino butanoic acid | 114360-55-3 | Features a tert-butoxycarbonyl protecting group |
The uniqueness of 2-Amino-4-(benzyloxy)butanoic acid hydrochloride lies in its specific combination of functional groups that allow for versatile chemical reactivity and biological activity. Unlike other similar compounds, it demonstrates distinct interactions with metabolic pathways related to glutamine uptake, making it a valuable candidate for further research in therapeutic applications.